Nalorphine

Receptor Pharmacology Binding Assay Opioid Antagonist

Nalorphine is the only standard combining μ-antagonism (Ki=1.2–4.0nM) with high-efficacy κ-agonism (Ki≈1nM) in a single entity, irreplaceable for dissecting mixed opioid receptor signaling. Its inverse-agonist efficacy gradient (naloxone>naltrexone>nalorphine) enables constitutive μ-activity studies impossible with pure antagonists. Validated as a GC/MS internal standard for simultaneous opioid quantification in biological matrices, and available as a USP reference standard or certified solution. Procure nalorphine hydrochloride to secure analytical integrity and reproducible pharmacological benchmarks. Controlled substance; requires DEA or equivalent license.

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
CAS No. 62-67-9
Cat. No. B1233523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNalorphine
CAS62-67-9
SynonymsAllylnormorphine
Hydrobromide, Nalorphine
Hydrochloride, Nalorphine
Lethidrone
Nalorphine
Nalorphine Hydrobromide
Nalorphine Hydrochloride
Nalorphine, (14 alpha)-Isomer
Nalorphine, L-tartrate (1:1)
Molecular FormulaC19H21NO3
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
InChIInChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2/t12-,13+,15-,18-,19-/m0/s1
InChIKeyUIQMVEYFGZJHCZ-SSTWWWIQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityODORLESS;  WHITE OR PRACTICALLY WHITE, CRYSTALLINE POWDER;  INSOL IN CHLOROFORM & ETHER;  SOL IN DIL ALKALI HYDROXIDE /NALORPHINE HYDROCHLORIDE/
Slightly soluble in water;  soluble in alkali, acetone, ethanol
Sparingly soluble in ether;  soluble in chloroform, dilute alkalies

Structure & Identifiers


Interactive Chemical Structure Model





Nalorphine (CAS 62-67-9): A Historical Mixed Opioid Agonist-Antagonist and Reference Standard for Procurement and Research Applications


Nalorphine (N-allylnormorphine, CAS 62-67-9) is a semisynthetic morphinan alkaloid with mixed opioid agonist-antagonist properties [1]. It functions as a competitive antagonist at the mu (μ) opioid receptor while simultaneously acting as a high-efficacy agonist at the kappa (κ) opioid receptor [2]. Introduced clinically in 1954, nalorphine was historically employed as an antidote for opioid overdose and as a diagnostic agent in challenge tests for opioid dependence [1]. Although its therapeutic use has been largely superseded by pure antagonists such as naloxone, nalorphine retains procurement relevance as a USP reference standard, an analytical internal standard in forensic and clinical toxicology, and a pharmacological probe for investigating mixed agonist-antagonist mechanisms [2].

Why Nalorphine Cannot Be Simply Substituted with Other Opioid Antagonists or Mixed Agonist-Antagonists in Research and Analytical Applications


In-class substitution of opioid antagonists is precluded by profound differences in receptor selectivity profiles, intrinsic efficacy, pharmacokinetic distribution, and behavioral side effect profiles. Unlike the pure competitive antagonists naloxone and naltrexone, which lack agonist activity at all three major opioid receptor subtypes [1], nalorphine exhibits partial agonist activity at μ receptors and high-efficacy agonism at κ receptors [2]. Compared to the structurally related mixed agonist-antagonist nalbuphine, nalorphine demonstrates quantitatively distinct antagonist potency, a significantly higher propensity for precipitating abstinence in opioid-dependent subjects, and a markedly greater incidence of psychotomimetic adverse effects [1][3]. Furthermore, nalorphine's brain/plasma distribution ratio and plasma-protein binding characteristics differ significantly from those of naloxone, directly impacting in vivo experimental outcomes [1]. These multidimensional pharmacological divergences render simple interchange impossible without altering the fundamental scientific parameters of any experiment, analytical method, or diagnostic application.

Nalorphine (CAS 62-67-9) Quantitative Differential Evidence vs. Closest Analogs for Informed Procurement Decisions


Mu Opioid Receptor Binding Affinity: Nalorphine vs. Naloxone and Naltrexone

Nalorphine exhibits high-affinity binding to the mu opioid receptor (MOR) with a reported Ki value ranging from 1.2 to 4.0 nM [1]. While this high affinity is comparable to that of pure antagonists such as naloxone and naltrexone, the critical differentiation lies in the functional consequence of this binding. Unlike naloxone and naltrexone, which are competitive antagonists with zero intrinsic efficacy at MOR, nalorphine acts as a partial agonist at the mu receptor, possessing some degree of agonist activity [2]. This partial agonism is evidenced by the observation that low doses of nalorphine reverse morphine's actions, whereas higher doses produce analgesic effects [2].

Receptor Pharmacology Binding Assay Opioid Antagonist

Kappa vs. Mu Opioid Receptor Selectivity: Differential Profile of Nalorphine

Nalorphine exhibits a distinct receptor selectivity profile compared to other agents. It binds with high affinity to the kappa (κ) opioid receptor (Ki ≈ 1 nM) while its affinity for the delta (δ) receptor is approximately 20- to 40-fold lower (Ki = 20–40 nM) [1]. This pattern contrasts with naloxone and naltrexone, which are potent antagonists at all three receptors with the highest affinity for the mu receptor but without significant agonist activity [2]. Crucially, at the kappa receptor, nalorphine functions as a high-efficacy agonist, a property that distinguishes it from pure antagonists [1]. Its mu receptor pA2 value, a measure of antagonist potency, was determined to be 7.50 in isolated guinea pig ileum preparations, indicating moderate antagonist activity at this site [3].

Receptor Selectivity Binding Affinity Mixed Agonist-Antagonist

Comparative In Vivo Pharmacokinetics: Brain/Plasma Ratio and Protein Binding of Nalorphine vs. Naloxone

In a direct comparative study conducted in male Wistar rats, the brain/plasma concentration ratio and the degree of plasma-protein binding were both found to be significantly higher for naloxone compared to nalorphine [1]. While both compounds exhibited identical short elimination half-lives (T1/2 of 0.4 hour in rat brain and plasma), their distribution profiles differed markedly [1]. Furthermore, the routes and extent of excretion varied: 96 hours after a 10 mg/kg subcutaneous dose, the percentage of the administered dose excreted as free drug in feces was 8.3% for nalorphine compared to 3.9% for naloxone, indicating a greater reliance on biliary/fecal elimination for nalorphine [1].

Pharmacokinetics Tissue Distribution In Vivo

Comparative Negative Intrinsic Efficacy: Nalorphine Exhibits Weaker Inverse Agonism than Naloxone and Naltrexone

In a mouse model of acute opioid dependence, nalorphine demonstrated a significantly weaker capacity to precipitate withdrawal jumping compared to naloxone and naltrexone, reflecting its lower negative intrinsic efficacy [1]. Specifically, while naloxone, naltrexone, and diprenorphine elicited robust withdrawal jumping after both low (56 mg/kg) and high (180 mg/kg) morphine pretreatment, nalorphine and naloxonazine only produced moderate withdrawal jumping after the high-dose pretreatment and failed to elicit significant jumping after the low-dose pretreatment [1]. The study established a definitive rank order of negative intrinsic efficacy: naloxone = naltrexone ≥ diprenorphine > nalorphine = naloxonazine [1].

Inverse Agonism Opioid Dependence Withdrawal

Comparative Side Effect Profile: Nalorphine vs. Nalbuphine on Psychotomimetic Effects and Antagonist Potency

Nalbuphine, another mixed agonist-antagonist, was developed in part to address the limitations of nalorphine. A key differentiating factor is the side effect profile. Clinical studies confirm that nalbuphine produces few psychotomimetic effects, even at elevated dose levels, in stark contrast to nalorphine, which is well-known for producing dysphoric and psychotomimetic reactions mediated through kappa receptor agonism [1][2]. Furthermore, in morphine-dependent human subjects, nalbuphine was found to be only one-fourth (¼) as potent as nalorphine in precipitating abstinence [3].

Side Effect Profile Psychotomimetic Clinical Pharmacology

Analytical Utility: Nalorphine as a Validated Internal Standard for GC/MS and LC/MS Quantification of Opioids

Nalorphine has been validated and reported in peer-reviewed literature as an effective internal standard (IS) for the simultaneous quantification of multiple opioids in complex biological matrices. In a validated solid-phase extraction gas chromatography-mass spectrometry (GC/MS) method, nalorphine was used as the internal standard for quantifying morphine, 6-monoacetylmorphine, codeine, heroin, fentanyl, and methadone in human whole blood and plasma, achieving limits of detection (LODs) ranging from 0.40 to 7.63 ng/mL for whole blood and 0.80 to 32.00 ng/mL for plasma [1]. This application is supported by the commercial availability of certified reference material (CRM) solutions of nalorphine hydrochloride at 1.0 mg/mL in methanol, specifically intended for use as a starting material in calibrators or controls for LC/MS or GC/MS applications in clinical toxicology and forensic analysis .

Analytical Chemistry Forensic Toxicology Method Validation

High-Impact Research and Industrial Application Scenarios for Nalorphine (CAS 62-67-9) Based on Quantitative Differential Evidence


Probing Functional Consequences of Kappa Opioid Receptor Agonism in Conjunction with Mu Antagonism

Investigators studying the nuanced interplay between μ receptor blockade and κ receptor activation require a single chemical entity capable of simultaneously exerting both effects. Nalorphine's unique pharmacological fingerprint—high-affinity κ agonism (Ki ≈ 1 nM) combined with μ antagonism/partial agonism (Ki = 1.2–4.0 nM) [1]—makes it an indispensable tool for such studies. This contrasts with pure antagonists like naloxone and naltrexone, which lack κ agonist activity [2]. Experiments designed to dissect the receptor-level contributions to complex behaviors such as analgesia, dysphoria, or neuroendocrine modulation are a primary application scenario where procurement of nalorphine is scientifically justified over alternatives.

Investigating Mechanisms of Opioid Dependence and Withdrawal with a Weak Inverse Agonist Probe

Research into the role of constitutive μ receptor activity and inverse agonism in opioid dependence requires pharmacological tools with graded negative intrinsic efficacy. The established rank order of inverse agonist efficacy (naloxone = naltrexone > nalorphine) [1] positions nalorphine as a validated, weaker inverse agonist. In studies using acute or chronic dependence models, nalorphine can serve as a critical comparator to strong inverse agonists (e.g., naloxone) to delineate effects attributable solely to inverse agonism versus those from neutral antagonism [1]. This application leverages a quantifiable and well-documented differential property of nalorphine that cannot be replicated by pure, strong inverse agonists.

Forensic and Clinical Toxicology: Validated Internal Standard for Multi-Opioid Quantification

Laboratories performing confirmatory analysis for opioids in biological specimens require robust, validated analytical methods. Nalorphine has been formally validated and published as an effective internal standard in a GC/MS method for the simultaneous quantification of morphine, 6-MAM, codeine, heroin, fentanyl, and methadone in human blood and plasma [1]. Its chemical similarity to many analytes, combined with its status as a controlled substance not typically encountered as an analyte in these panels, makes it an ideal choice for normalization and recovery correction. Procuring certified reference material (CRM) of nalorphine hydrochloride is a specific and routine requirement for setting up and maintaining this established analytical workflow [2].

Pharmacological Benchmarking in the Development of Novel Mixed Agonist-Antagonist Analgesics

In preclinical drug discovery programs aimed at developing new analgesics with reduced abuse liability or side effect profiles, nalorphine serves as a critical historical and pharmacological benchmark. Its well-characterized profile, including its quantifiable differences from newer agents like nalbuphine in terms of antagonist potency (nalbuphine is ¼ as potent in precipitating abstinence [1]) and psychotomimetic side effect burden [2], provides an essential reference point. Researchers can use nalorphine as a positive control for μ-antagonist/κ-agonist activity and as a comparator to gauge whether a novel chemical entity offers a genuinely improved therapeutic index or a differentiated side effect profile compared to this foundational mixed agonist-antagonist.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nalorphine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.